Fluorotriphenylstannane
Overview
Description
Synthesis Analysis
The synthesis of fluorotriphenylstannane and related compounds involves several strategies, often targeting the incorporation of fluorine atoms into organotin frameworks for their utility in synthesizing fluorine-containing biologically active compounds. For instance, a new methodology for the synthesis of (Z)-alpha-fluoro-beta-trifluoromethylvinylstannanes has been developed, demonstrating the utility of polyfluorinated organotin reagents in this context (Shen & Wang, 2002).
Molecular Structure Analysis
Molecular structure analysis of fluorotriphenylstannane and derivatives often involves X-ray crystallography and NMR spectroscopy to elucidate their complex structures. For example, the structural characterization of (4,7-dioxaoctyl)phenyldichlorostannane and triphenyltin compounds containing various polyoxaalkyl moieties has provided insights into the coordination and electronic structures of these organotin compounds, revealing aspects like tetracoordination and, in some cases, hexacoordinated, distorted octahedral geometries (Kemmer et al., 2001).
Chemical Reactions and Properties
Fluorotriphenylstannane undergoes diverse chemical reactions, leveraging the reactivity of the tin-fluoride bond. For instance, the palladium-catalyzed cross-coupling reactions of 1-fluorovinylstannanes with aryl iodides demonstrate the ability to form stereoisomerically pure substituted fluoroolefins, highlighting the significant role of organotin compounds in facilitating functional group transformations (Chen et al., 1999).
Physical Properties Analysis
The physical properties of fluorotriphenylstannane, including melting points, boiling points, and solubility, are crucial for its handling and application in chemical syntheses. These properties are often determined through experimental measurements and contribute to the understanding of the compound's behavior in various solvents and conditions.
Chemical Properties Analysis
The chemical properties of fluorotriphenylstannane, such as reactivity towards nucleophiles, electrophiles, and its role in catalysis, are central to its application in organic synthesis. For example, the synthesis of fluoroalkenes by silver-mediated fluorination of functionalized alkenylstannanes showcases the utility of fluorotriphenylstannane derivatives in introducing fluorine atoms into organic molecules in a stereospecific manner (Sommer & Fürstner, 2017).
Scientific Research Applications
Application 1: Fluorescent Probes in Biological Applications
- Scientific Field : Biomedical Research .
- Summary of the Application : Fluorescent probes are indispensable tools for a broad range of biological applications . They are sensitive, selective, and non-toxic, providing a new solution in biomedical, environmental monitoring, and food safety .
- Methods of Application : The design of fluorescent probes requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes, and the introduction of target groups . Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .
- Results or Outcomes : These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD). One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
Application 2: Fluorescent Probes in Protein Tagging
- Scientific Field : Molecular Biology .
- Summary of the Application : Fluorescent probes are used in protein tagging to study the function and organization of living systems . This allows researchers to track the location and movement of proteins within cells.
- Methods of Application : The protein of interest is genetically fused to a fluorescent protein. When the fused protein is expressed in a cell, it can be visualized under a fluorescence microscope .
- Results or Outcomes : This technique has been used to study diverse processes including protein location and associations, motility, and other phenomena such as ion transport and metabolism .
Application 3: Fluorescent Probes in Medical Diagnostics
- Scientific Field : Medical Diagnostics .
- Summary of the Application : Fluorescent probes are used in medical diagnostics for detection and quantitation of nucleic acids or proteins .
- Methods of Application : Techniques such as Real-Time Polymerase Chain Reaction (RT-PCR), next-generation sequencing, multiplexing, and microarrays are used . These techniques rely on the use of fluorescent probes to detect specific sequences of DNA or RNA, or specific proteins.
- Results or Outcomes : These techniques have been used in a wide range of applications, from basic research to clinical diagnostics. For example, RT-PCR is commonly used in the diagnosis of viral infections, including COVID-19 .
Application 4: Fluorescent Probes in Amyloid Detection
- Scientific Field : Neurobiology .
- Summary of the Application : Fluorescent probes are used to detect fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) .
- Methods of Application : The newly developed probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts . Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .
- Results or Outcomes : One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . This probe has demonstrated the diagnostic potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .
Application 5: Fluorescent Probes in Microscopy
- Scientific Field : Cell Biology .
- Summary of the Application : Fluorescent probes are used in microscopy to study diverse processes including protein location and associations, motility, and other phenomena such as ion transport and metabolism .
- Methods of Application : Techniques such as Confocal Laser Scanning Microscopy (CLSM) are used . These techniques involve passing a laser beam through a light source aperture which is then focused by an objective lens into a small area on the surface of the sample .
- Results or Outcomes : This technology has greatly increased resolution compared to standard fluorescence microscopy and is based on building up the image pixel-by-pixel by collecting the emitted photons from the fluorophores .
Safety And Hazards
Fluorotriphenylstannane is classified as a dangerous good for transport and may be subject to additional shipping charges . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
fluoro(triphenyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.FH.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYRKMGOSFMHRL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042500 | |
Record name | Triphenyltin fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenyltin fluoride | |
CAS RN |
379-52-2 | |
Record name | Triphenyltin fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=379-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triphenyltin fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000379522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triphenyltin fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fentin fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIPHENYLTIN FLUORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YP2L952MD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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